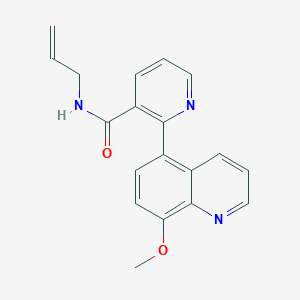![molecular formula C15H13F3N4O B3817043 3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3817043.png)
3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one
Descripción general
Descripción
3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound has been synthesized using different methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one involves the inhibition of specific enzymes that promote cancer cell growth. It works by binding to the active site of the enzyme and preventing it from functioning properly. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The compound 3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which can help reduce inflammation in the body. It has also been found to inhibit the growth of cancer cells and promote cell death in certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one in lab experiments is its potential as an anticancer agent. It has also been found to have antifungal and antibacterial properties, which can be useful in testing the efficacy of new drugs. One limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one. One direction is to further investigate its potential as an anticancer agent and develop new drugs based on its structure. Another direction is to study its potential as an anti-inflammatory agent and develop drugs that can reduce inflammation in the body. Additionally, further research can be conducted to investigate its potential as an antifungal and antibacterial agent.
Aplicaciones Científicas De Investigación
The compound 3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-(trifluoromethyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been found to have anticancer properties by inhibiting specific enzymes that promote cancer cell growth. It has also shown potential as an anti-inflammatory agent by reducing the production of inflammatory cytokines. Additionally, it has been found to have antifungal and antibacterial properties.
Propiedades
IUPAC Name |
3-(1-pyrazol-1-ylpropan-2-yl)-5-(trifluoromethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c1-10(8-21-7-3-6-20-21)22-9-19-12-5-2-4-11(15(16,17)18)13(12)14(22)23/h2-7,9-10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVRFRBCVGQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)N2C=NC3=CC=CC(=C3C2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyrazol-1-ylpropan-2-yl)-5-(trifluoromethyl)quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(cyclohexylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3816974.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-(4-morpholinyl)-1-propanamine](/img/structure/B3816976.png)
![(3S*,4S*)-1-[(6-methylpyridin-2-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816986.png)
![1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B3816994.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B3817002.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-7-methyl-1-benzofuran-2-carboxamide](/img/structure/B3817013.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-6-methyl-2-pyridinecarboxamide](/img/structure/B3817021.png)
![N-(2-pyridinylmethyl)-3-{[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3817034.png)
![(3S*,4S*)-1-[(4-chloro-3-methyl-1H-pyrazol-5-yl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol](/img/structure/B3817042.png)
![1-ethyl-5-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-pyrazole-4-carboxamide](/img/structure/B3817064.png)
![6-methyl-3-[3-(morpholin-4-ylmethyl)phenyl]pyridin-2-amine](/img/structure/B3817066.png)
![ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3817068.png)
![5-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3817074.png)